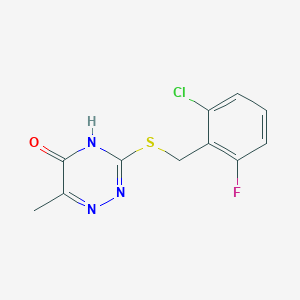

3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one” is a complex organic molecule that contains several functional groups, including a benzyl group, a thioether group, and a triazinone group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzyl and triazinone groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the triazinone group could undergo nucleophilic addition reactions .Scientific Research Applications

Anticancer Potential

- Apoptosis Induction in Cancer Cells: The compound has shown potential as an apoptosis inducer in cancer cells. A variant in this class, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine, demonstrated potent antiproliferative activity against several cancer cell lines, surpassing the efficacy of 5-Fu. It inhibited colony formation and cell cycle progression, induced morphological changes, decreased mitochondrial membrane potential, and activated apoptosis-related proteins in cancer cells (Fu et al., 2017).

Potential Biological Activities

- Bioactivity of Derivatives: Derivatives of 1,2,4-triazole, such as 3-((2-chloro-6-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, have been explored for their potential biological activities. These derivatives, including 4-((R-idene)amino)-5-methyl-4H-1,2,4-triazole-3-thion, showed both diuretic and antidiuretic effects, indicating diverse biological implications (Kravchenko, 2018).

Antimicrobial Potential

- Antimicrobial Effects: The structural class of this compound and its variants have been evaluated for antimicrobial properties. Some synthesized compounds within this class exhibited significant antimicrobial activities, further emphasizing the potential of these compounds in pharmaceutical research (Sareen et al., 2006).

Antiviral Properties

- Inhibition of Viral Replication: Certain derivatives within this class, notably those with benzyl-substituted imidazo[1,5-a]-1,3,5-triazine structures, were synthesized and tested for their effects on ortho- and paramyxoviruses. They exhibited selective biological activity, inhibiting viral replication in some cases at concentrations significantly lower than cytotoxic levels (Golankiewicz et al., 1995).

Anticoccidial Activity

- Potential Against Coccidiosis: A structurally similar compound, 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazine, demonstrated anticoccidial activity against E. tenella, suggesting potential applications in veterinary medicine (Shibamoto & Nishimura, 1986).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3OS/c1-6-10(17)14-11(16-15-6)18-5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHUWILFJEKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=C(C=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2407247.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-acetamidohexanamide](/img/structure/B2407259.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)